

Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2	
Cat. No.:	B15556534	Get Quote

An In-depth Technical Guide to Ru(bpy)2 (mcbpy-O-Su-ester)(PF6)2

This technical guide provides a comprehensive overview of the ruthenium-based complex $Ru(bpy)_2(mcbpy-O-Su-ester)(PF_6)_2$, a versatile tool in biomedical research and diagnostics. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, and applications, complete with experimental protocols and workflow visualizations.

Core Compound Identification and Properties

The subject of this guide is the organometallic compound formally known as Bis(2,2'-bipyridine)-4'-methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester-bis(hexafluorophosphate). It is widely utilized as a fluorescent and electrochemiluminescent label due to its favorable photophysical properties and its ability to be conjugated to biomolecules.

Chemical Structure and Formula

The structure of the compound features a central ruthenium(II) ion coordinated to two 2,2'-bipyridine (bpy) ligands and one functionalized 4'-methyl-4-carboxybipyridine (mcbpy) ligand. The mcbpy ligand is modified with an N-hydroxysuccinimide (NHS) ester (O-Su-ester), which is reactive towards primary amine groups on molecules such as proteins and peptides, enabling covalent labeling. The complex is balanced by two hexafluorophosphate (PF_6)⁻ counter-ions.

Molecular Formula: C₃₆H₂₉F₁₂N₇O₄P₂Ru[1][2][3]

SMILES

String: CC1 = CC(=NC = C1)C2 = NC = CC(=C2)C(=O)ON3C(=O)CCC3 = O.C1 = CC = NC(=C1)C2 = CC = NC.C1 = NC.C1

IUPAC Name: Bis(2,2'-bipyridine)-4'-methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester-bis(hexafluorophosphate)[1]

Physicochemical and Spectroscopic Properties

The compound's utility is defined by its specific physicochemical and spectroscopic characteristics, which are summarized in the table below.

Check Availability & Pricing

Property	Value	Reference(s)
CAS Number	136724-73-7	[1][5][6]
Molecular Weight	1014.66 g/mol	[1][2][3][6]
Appearance	Solid	[5]
Purity	>97%	[1][2]
Solubility	Soluble in water	[1][5]
Excitation Wavelength (λex)	458 nm	[1][5]
Emission Wavelength (λem)	628 nm (in 0.1 M phosphate buffer, pH 7.0)	[1][5]
Storage Conditions	Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year.	[5][6]

Key Applications and Experimental Data

 $Ru(bpy)_2(mcbpy-O-Su-ester)(PF_6)_2$ has been employed in a variety of sophisticated bioanalytical techniques. This section details its primary applications and presents key quantitative data derived from these uses.

Application Overview

- Protein Labeling: The NHS ester functionality allows for the covalent attachment of the ruthenium complex to primary amines on proteins, making it an effective tool for 1D and 2D gel staining.[1][3][7]
- Time-Resolved Phosphorescence Anisotropy (TRPA): Its long-lived phosphorescence is ideal for measuring the hydrodynamic radii of macromolecules, such as therapeutic antibodies.[6][8]
- Immunoassays: It can act as a highly effective quencher for quantum dot (QD) fluorescence, a principle used in developing homogeneous immunoassays.[6][8]
- Electrogenerated Chemiluminescence (ECL) Detection: The complex serves as a sensitive ECL label for the detection of various analytes, including enzymes like matrix metalloproteinases (MMPs).[6][8]

Quantitative Data from Applications

The following table summarizes quantitative results from a key study utilizing this ruthenium complex.

Table: Hydrodynamic Radii of Anti-VEGF Therapeutics Measured by TRPA This data is from a study where Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ was used as a phosphorescent label to determine the size of antibody-based drugs.

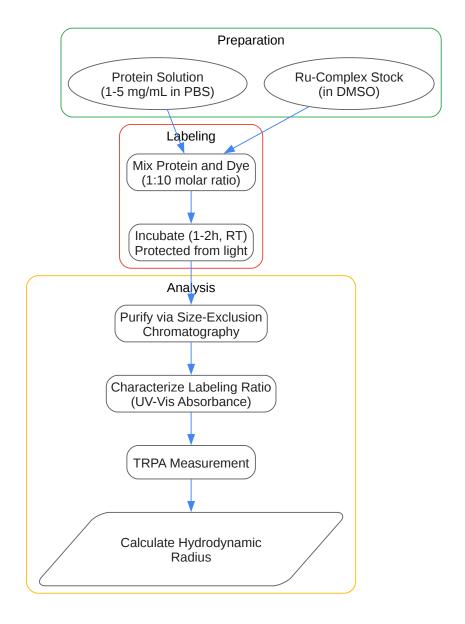
Therapeutic Protein	Measured Hydrodynamic Radius (nm)	Reference
Ranibizumab	2.76 ± 0.04	[5]
Aflibercept	3.70 ± 0.03	[5]
Bevacizumab	4.58 ± 0.01	[5]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the successful application of this complex. Below are protocols derived from published research, accompanied by workflow diagrams generated using the DOT language.

Check Availability & Pricing

Protocol 1: Protein Labeling for Hydrodynamic Radii Measurement


This protocol is adapted from Hirvonen et al. (2016) for labeling therapeutic proteins for analysis by time-resolved phosphorescence anisotropy.

Methodology:

- Reagent Preparation: Dissolve the protein (e.g., Ranibizumab, Aflibercept, or Bevacizumab) in a suitable buffer such as phosphate-buffered saline (PBS) at a concentration of 1-5 mg/mL. Prepare a stock solution of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ in anhydrous dimethyl sulfoxide (DMSO).
- Conjugation Reaction: Mix the protein solution with the ruthenium complex solution at a molar ratio of approximately 1:10 (protein:dye).
- Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring, protected from light.
- Purification: Remove the unconjugated dye from the labeled protein using a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with the desired buffer for subsequent analysis.
- Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 458 nm (for the ruthenium complex).
- Analysis: Perform time-resolved phosphorescence anisotropy measurements on the labeled protein to determine its rotational correlation time and calculate the hydrodynamic radius.

Experimental Workflow: Protein Labeling and TRPA

Click to download full resolution via product page

Workflow for protein labeling and hydrodynamic radius measurement.

Protocol 2: Homogeneous Immunoassay for Virus Detection

This protocol is based on the work of Chen et al. (2011) for the detection of Human Enterovirus 71 (EV71) using the ruthenium complex as a fluorescence quencher for quantum dots.

Methodology:

- Antibody Conjugation: Covalently link the Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ complex to an anti-EV71 monoclonal antibody (mAb) using the NHS ester chemistry described in Protocol 3.1. Purify the Ru-mAb conjugate.
- Quantum Dot Probe Preparation: Conjugate a separate batch of anti-EV71 mAb to carboxyl-functionalized CdTe:Zn²⁺ quantum dots (QDs) using EDC/NHS chemistry.
- Assay Procedure: a. In a microplate well, mix the sample containing or suspected of containing the EV71 antigen with the QD-mAb conjugate. Incubate to allow binding. b. Add the Ru-mAb conjugate to the mixture. Incubate to allow the Ru-mAb to bind to a different

Check Availability & Pricing

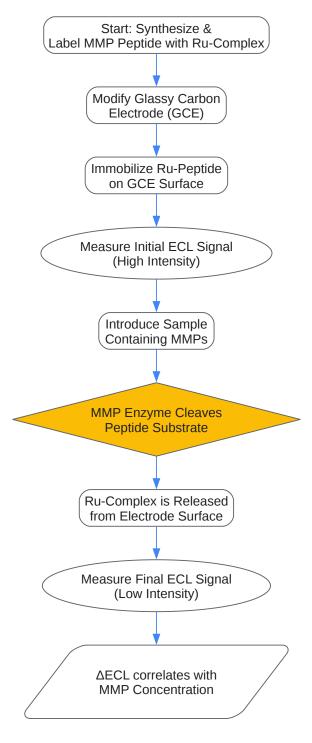
epitope on the EV71 antigen, forming a QD-mAb-EV71-mAb-Ru sandwich complex.

- Detection: Measure the fluorescence of the quantum dots (e.g., \(\text{\text{Aex}} = 365 \) nm, \(\text{\text{\text{hem}}} = 550 \) nm). The presence of EV71 brings the Rucomplex (quencher) into close proximity with the QD (emitter), leading to a decrease in QD fluorescence intensity via Förster Resonance Energy Transfer (FRET).
- Quantification: The degree of fluorescence quenching is proportional to the concentration of the EV71 antigen in the sample.

Logical Relationship: FRET-Based Immunoassay

Principle of the homogeneous FRET immunoassay for virus detection.

Protocol 3: ECL Biosensor for MMP Detection


This protocol is conceptualized from the study by Gao et al. (2017), which describes an ECL biosensor for detecting matrix metalloproteinases.

Methodology:

- Peptide Synthesis and Labeling: Synthesize a peptide substrate specific for the target MMP (e.g., MMP-2 or MMP-7). The peptide should contain a primary amine (e.g., a lysine residue) for labeling. Covalently attach Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ to this amine group.
- Electrode Modification: a. Prepare a glassy carbon electrode (GCE). b. Modify the electrode surface with a suitable nanomaterial (e.g., gold nanoparticles) to enhance conductivity and provide an anchor point. c. Immobilize the Ru-labeled peptide onto the modified electrode surface via a self-assembled monolayer (e.g., using a terminal thiol group on the peptide).
- Detection: a. Immerse the functionalized electrode in an electrochemical cell containing a coreactant (e.g., tri-n-propylamine, TPrA) in a suitable buffer. b. Apply a potential scan to the electrode to initiate the ECL reaction. A strong ECL signal is generated. c. Introduce the sample containing the MMP enzyme. If the target MMP is present, it will cleave the peptide substrate.
- Signal Readout: The cleavage of the peptide causes the Ru-complex to be released from the electrode surface, leading to a significant decrease in the ECL signal. The change in ECL intensity is correlated with the concentration and activity of the MMP in the sample.

Experimental Workflow: ECL Biosensor for MMP Detection

Click to download full resolution via product page

Workflow for the fabrication and operation of an ECL-based MMP biosensor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Check Availability & Pricing

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 | C36H29F12N7O4P2Ru | CID 16218819 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Probing the Quenching of Quantum Dot Photoluminescence by Peptide-Labeled Ruthenium(II) Complexes PubMed
 [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrodynamic Radii of Ranibizumab, Aflibercept and Bevacizumab Measured by Time-Resolved Phosphorescence Anisotropy PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Dual-color fluorescence and homogeneous immunoassay for the determination of human enterovirus 71 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556534#ru-bpy-2-mcbpy-o-su-ester-pf6-2-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com